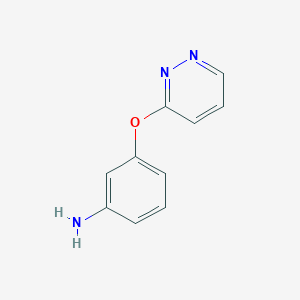

3-(Pyridazin-3-yloxy)aniline

Description

Contextualization of 3-(Pyridazin-3-yloxy)aniline within Aromatic Ether-Amine Systems

Aromatic ether-amines are a class of organic compounds characterized by the presence of an ether linkage (-O-) and an amino group (-NH2) attached to aromatic rings. This combination of functional groups imparts a unique electronic and structural profile, influencing properties such as solubility, reactivity, and potential for intermolecular interactions. These systems are integral to various fields, including materials science and medicinal chemistry.

Significance of Pyridazine (B1198779) Core in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant heterocyclic scaffold in both organic synthesis and medicinal chemistry. nih.gov Its presence can influence a molecule's physicochemical properties and biological activity. nih.gov Pyridazine derivatives have been investigated for a wide range of applications due to their chemical stability and versatile synthetic accessibility. nih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial aspect of molecular recognition in biological systems. The incorporation of the pyridazine nucleus is a strategy employed in the design of novel compounds with specific therapeutic targets. acs.org

Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in industrial and chemical research. researchgate.net These aromatic amines, consisting of a phenyl group attached to an amino group, are precursors in the synthesis of a vast array of products, including polymers, dyes, and pharmaceuticals. researchgate.netwikipedia.org The reactivity of the amino group and the aromatic ring allows for a wide range of chemical modifications, making aniline derivatives versatile starting materials for creating complex molecules. wikipedia.org Their ability to participate in various chemical reactions has cemented their importance in organic synthesis. ontosight.ai

Historical Development of Related Chemical Classes

The history of aromatic amines is intertwined with the birth of the synthetic dye industry in the 19th century. The discovery that aniline could be used to create a range of vibrant colors marked a turning point in industrial chemistry. nih.gov Subsequently, the exploration of aniline derivatives led to the development of various pharmaceuticals, including analgesics. wikipedia.org The study of heterocyclic compounds like pyridazine has also progressed significantly, with an increasing understanding of their role in medicinal chemistry and materials science. The deliberate combination of these different chemical classes, as seen in this compound, is a more recent development, driven by the search for novel molecules with specific functionalities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| CAS Number | 1247044-47-8 |

Note: Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for definitive values.

Research and Applications

While specific, in-depth research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in medicinal chemistry and materials science. The combination of the pyridazine and aniline moieties could be explored for the development of novel kinase inhibitors or as a scaffold for new classes of dyes or polymers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-pyridazin-3-yloxyaniline |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10/h1-7H,11H2 |

InChI Key |

FRKFDGGMTGVLPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(Pyridazin-3-yloxy)aniline

The formation of the aryl ether bond is the cornerstone of synthesizing this compound. The primary established methods for achieving this transformation include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) strategies.

Palladium-Catalyzed C–O Cross-Coupling Approaches

Palladium-catalyzed C–O cross-coupling has become a powerful and versatile tool for the formation of diaryl ethers. acs.org This approach typically involves the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable ligand, and a base. In the context of this compound synthesis, this translates to the coupling of a 3-halopyridazine with 3-aminophenol (B1664112) or, conversely, a derivative of 3-hydroxyaniline with a pyridazine (B1198779) electrophile.

The success of palladium-catalyzed C–O coupling reactions is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For the formation of aryl ethers, bulky, electron-rich phosphine (B1218219) ligands are often employed. nih.govacs.org

Buchwald and Hartwig have pioneered the development of a wide range of biaryl phosphine ligands that are highly effective for C–O bond formation. nih.govacs.org Ligands such as BrettPhos and t-BuBrettPhos have demonstrated significant utility in the coupling of (hetero)aryl halides with alcohols and phenols. nih.govacs.org These ligands feature sterically demanding biphenyl backbones and electron-donating di-tert-butylphosphino or other bulky alkylphosphino groups. This steric bulk is thought to promote the reductive elimination step, which is often the rate-limiting step in C–O coupling, while the electron-rich nature of the phosphine enhances the rate of oxidative addition.

The choice of ligand can also influence the reactivity of challenging substrates, such as electron-rich aryl chlorides. nih.gov For instance, the development of hybrid biaryl phosphine ligands has shown improved performance in the coupling of unactivated (hetero)aryl halides where other commercially available ligands have failed to provide synthetically useful yields. nih.gov

Beyond ligand design, the optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound via palladium-catalyzed C–O coupling. Key parameters that are typically screened include the choice of palladium precursor, base, solvent, and reaction temperature.

Palladium Precursors: While Pd(OAc)2 and Pd2(dba)3 are common palladium sources, the use of pre-catalysts, such as the Buchwald G3 palladacycles, has gained popularity. acs.org These air- and moisture-stable Pd(II) complexes readily form the active LPd(0) species in situ, leading to more reproducible results. acs.org

Bases: A variety of inorganic and organic bases can be employed, with alkali metal carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4) being frequently used. acs.org The choice of base can significantly impact the reaction rate and yield, and its selection is often substrate-dependent.

Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are commonly used to prevent catalyst deactivation and unwanted side reactions.

The interplay between these factors is crucial. For example, a particular ligand-palladium combination might show optimal performance with a specific base and solvent system. The following table illustrates a hypothetical optimization study for the synthesis of a diaryl ether, showcasing the impact of varying reaction parameters.

Table 1: Optimization of Palladium-Catalyzed C–O Coupling Reaction Conditions

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 65 |

| 2 | Pd2(dba)3 | BrettPhos | Cs2CO3 | Dioxane | 110 | 85 |

| 3 | Buchwald G3 | t-BuBrettPhos | Cs2CO3 | Dioxane | 100 | 92 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative, often more classical, approach to the synthesis of this compound. This method relies on the reaction of an electron-deficient heteroaryl halide with a nucleophile. youtube.comlibretexts.org The pyridazine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly when a good leaving group (such as a halogen) is present at the 3-position.

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For the synthesis of this compound, this would involve the reaction of 3-chloropyridazine (B74176) or 3-bromopyridazine with the sodium or potassium salt of 3-aminophenol.

The efficiency of SNAr reactions is influenced by several factors:

The nature of the leaving group: The reactivity generally follows the order F > Cl > Br > I, which is characteristic of a rate-determining nucleophilic addition step. nih.gov

The electron-withdrawing character of the aromatic ring: The electron-deficient nature of the pyridazine ring is crucial for activating the substrate towards nucleophilic attack.

The strength of the nucleophile: A more potent nucleophile will generally lead to a faster reaction.

The solvent: Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion. rsc.org

Table 2: Comparison of Leaving Groups in a Representative SNAr Reaction

| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Fluoropyridazine | 3-Aminophenoxide | DMSO | 80 | High |

| 2 | 3-Chloropyridazine | 3-Aminophenoxide | DMSO | 100 | Moderate |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Regioselective Synthesis via Precursors

Another strategic approach involves the construction of the pyridazine ring from acyclic precursors, with the aniline (B41778) moiety already in place. This method can offer excellent control over regioselectivity. For instance, a 1,4-dicarbonyl compound, appropriately substituted with a precursor to the aniline group, can undergo condensation with hydrazine (B178648) to form the pyridazine ring. organic-chemistry.orgnih.gov

This strategy allows for the introduction of the desired substituents at specific positions of the pyridazine ring before its formation, thereby avoiding potential issues with regioselectivity that can arise in the substitution reactions of pre-formed pyridazine rings. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern.

Novel Synthetic Approaches and Methodological Developments

While palladium-catalyzed coupling and SNAr reactions are well-established, research continues to explore more efficient, cost-effective, and environmentally benign methods for the synthesis of aryl ethers.

Recent advancements in catalysis have seen the emergence of copper-catalyzed Ullmann-type couplings as a viable alternative to palladium-based systems. organic-chemistry.orgmdpi.com These reactions often utilize less expensive copper catalysts and can be performed under milder conditions. The development of new ligands, such as N,N-dimethylglycine or various phenanthroline derivatives, has significantly expanded the scope and utility of copper-catalyzed C–O coupling reactions. organic-chemistry.org

Furthermore, metal-free synthetic routes are gaining attention. For example, inverse electron-demand Diels-Alder reactions of 1,2,3-triazines with suitable dienophiles can provide access to substituted pyridazines under neutral conditions, offering a sustainable alternative to metal-catalyzed methods. organic-chemistry.org While not directly reported for this compound, the principles of these novel methodologies could potentially be adapted for its synthesis in the future.

One-Pot Synthesis Techniques

While a specific one-pot synthesis for this compound is not extensively documented in dedicated literature, the principles of one-pot reactions are highly applicable. A plausible one-pot approach would involve the in-situ formation of the phenoxide from 3-aminophenol using a suitable base, followed directly by the addition of 3-chloropyridazine to the same reaction vessel, thereby avoiding the isolation of the intermediate salt.

Microwave-assisted synthesis represents a significant advancement in facilitating such one-pot procedures. Microwave irradiation can dramatically reduce reaction times for SNAr reactions from hours to mere minutes. georgiasouthern.edu A hypothetical one-pot microwave-assisted synthesis would involve combining 3-chloropyridazine, 3-aminophenol, and a base in a suitable high-boiling point solvent and subjecting the mixture to microwave heating. This approach, known as a coupling-addition-SNAr (CASNAR) sequence, offers high efficiency and rapid execution. rsc.org Such techniques are increasingly employed for the synthesis of various heterocyclic compounds, including pyridazine derivatives. mdpi.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by improving reaction efficiency and reducing hazardous substance use.

Alternative Solvents: A key area of focus is the replacement of traditional dipolar aprotic solvents (e.g., DMF, DMSO), which are effective for SNAr reactions but pose environmental and health risks. Greener alternatives have been successfully employed for SNAr reactions on nitrogen-containing heterocycles.

Polyethylene (B3416737) glycol (PEG-400): This non-toxic, biodegradable, and inexpensive solvent has been shown to be a highly effective medium for SNAr reactions, leading to excellent yields in very short reaction times. nih.gov

Water: In some cases, water can be used as a green solvent for SNAr reactions, particularly for activated heteroaryl chlorides. The use of a base like potassium fluoride in water at elevated temperatures, potentially in a microwave reactor, can facilitate the reaction under environmentally benign conditions. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a cornerstone of green chemistry, aligning with the principle of designing for energy efficiency. By reducing reaction times from hours to minutes, microwave heating significantly lowers energy consumption compared to conventional thermal heating methods. georgiasouthern.edu This rapid, intense heating of polar substances is particularly effective for SNAr reactions.

Key Intermediates in the Synthesis of this compound

The synthesis of the target molecule relies on two critical building blocks: a halogenated pyridazine precursor and a substituted aminophenol.

Synthesis of Halogenated Pyridazine Precursors

The most common halogenated precursor for this synthesis is 3-chloropyridazine. It is typically synthesized from 3(2H)-pyridazinone (also known as 3-hydroxypyridazine) via chlorination.

The reaction involves treating 3(2H)-pyridazinone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. The reaction is generally performed by heating the pyridazinone in an excess of phosphorus oxychloride, followed by careful quenching with ice and basification to isolate the product.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 3(2H)-pyridazinone | Phosphorus oxychloride (POCl₃) | 90°C, 4 hours | 63-67% |

| 3(2H)-pyridazinone | Phosphorus trichloride (PCl₃) | 85°C, 4.5 hours | 46% |

Synthesis of Substituted Aminophenol Building Blocks

The required aminophenol building block is 3-aminophenol. It is a readily available industrial chemical produced through several established methods.

One common industrial route involves the caustic fusion of 3-aminobenzenesulfonic acid. This process requires heating the sulfonic acid with sodium hydroxide at high temperatures (e.g., 245°C for 6 hours). Another prevalent method is the chemical reduction of 3-nitrophenol. This reduction can be achieved using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

| Starting Material | Reagents/Method | Key Conditions |

|---|---|---|

| 3-Nitrophenol | Reduction (e.g., Fe/HCl or H₂/Pd-C) | Varies with reducing agent |

| 3-Aminobenzenesulfonic acid | Caustic fusion with NaOH | ~245°C, 6 hours |

| Resorcinol | Reaction with ammonium hydroxide | High temperature and pressure |

Chemical Reactivity and Derivatization

Reactivity of the Pyridazine (B1198779) Moiety

The pyridazine ring is a diazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. taylorfrancis.com This structural feature makes the ring electron-deficient and significantly influences its reactivity compared to benzene (B151609). taylorfrancis.com The unique properties of the pyridazine ring, such as its weak basicity and high dipole moment, are important in its interactions. nih.gov

Electrophilic Aromatic Substitution on Pyridazine Ring

The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). The two electronegative nitrogen atoms exert a powerful electron-withdrawing effect on the ring system, making it a poor nucleophile. wikipedia.orggcwgandhinagar.com Furthermore, the basic nitrogen atoms are prone to protonation or coordination with Lewis acids, which are often present in electrophilic substitution reaction conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions). gcwgandhinagar.comyoutube.com This creates a cationic pyridinium (B92312) species, which is even more deactivated towards attack by an electrophile. gcwgandhinagar.comrsc.org

Consequently, electrophilic aromatic substitution on the pyridazine ring of 3-(Pyridazin-3-yloxy)aniline is generally not a feasible reaction under standard conditions. gcwgandhinagar.com Useful electrophilic substitutions typically require the presence of strong electron-donating groups on the pyridazine ring itself to overcome the inherent lack of reactivity. gcwgandhinagar.com

Nucleophilic Aromatic Substitution on Pyridazine Ring

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). taylorfrancis.comnih.gov These reactions are particularly efficient if a good leaving group, such as a halide, is present on the ring. The reaction proceeds via the formation of a stabilized anionic intermediate (a Meisenheimer complex). stackexchange.com

For this compound, the aryloxy group is not a conventional leaving group under typical SNAr conditions. However, nucleophilic attack on the pyridazine ring is mechanistically favored at the positions ortho or para to the nitrogen atoms (C4 and C6, and to a lesser extent, C5) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen. stackexchange.comyoutube.com While direct displacement of the 3-(aminophenoxy) group is unlikely, derivatization of the pyridazine ring at other positions could be achieved if a suitable precursor containing a leaving group (e.g., 3-chloro-6-(3-aminophenoxy)pyridazine) were used.

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the presence of a primary amino group (-NH₂) attached to a benzene ring. This group largely dictates the reactivity of this part of the molecule.

Reactions Involving the Amino Group (e.g., Amidation, Ureation)

The lone pair of electrons on the nitrogen atom of the aniline's amino group makes it nucleophilic. It readily reacts with a variety of electrophiles.

Amidation: Aniline derivatives undergo acylation with reagents like acyl chlorides or carboxylic anhydrides to form amides. wikipedia.org For instance, the reaction of this compound with acetyl chloride would yield the corresponding acetanilide (B955) derivative. This reaction is often used as a strategy to temporarily protect the amino group and moderate its activating effect during other reactions. libretexts.orgallen.in The direct condensation of anilines with carboxylic acids to form amides is also possible, though it often requires catalysts or high temperatures. researchgate.netnih.gov

Ureation: The amino group can react with isocyanates to form substituted ureas. The synthesis of ureas from anilines and sources like CO₂ is also a known transformation, often proceeding through a carbamic acid intermediate. researchgate.net

Below is a table summarizing these reactions for the aniline moiety.

Table 1: Reactions at the Amino Group of this compound| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Amidation | Acetyl Chloride, (CH₃CO)₂O | N-(3-(pyridazin-3-yloxy)phenyl)acetamide |

| Ureation | Phenyl isocyanate | 1-(3-(Pyridazin-3-yloxy)phenyl)-3-phenylurea |

Electrophilic Aromatic Substitution on Aniline Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr) and is strongly ortho, para-directing. libretexts.orgchemistrysteps.comdoubtnut.com This is due to the ability of the nitrogen's lone pair to delocalize into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

In this compound, the amino group is at position 1 of the aniline ring, and the pyridazinyloxy group is at position 3 (meta). The pyridazinyloxy group is expected to be electron-withdrawing, thus having a deactivating effect on the ring. However, the powerful activating and directing effect of the amino group will dominate the regioselectivity of SEAr reactions. chemistrysteps.com Therefore, electrophiles will preferentially attack the positions ortho and para to the amino group, namely C2, C4, and C6.

Common SEAr reactions include:

Halogenation: Aniline is so reactive that its reaction with bromine water at room temperature leads to the immediate formation of a 2,4,6-tribromoaniline (B120722) precipitate. allen.inbyjus.com To achieve controlled monohalogenation of this compound, especially at the para position, the reactivity of the amino group would need to be attenuated, for example, by converting it to an amide (acetanilide) first. chemistrysteps.com

Nitration: Direct nitration of anilines with concentrated nitric and sulfuric acids is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). pearson.com This group is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitro product. chemistrysteps.combyjus.com Furthermore, the strong oxidizing conditions can destroy the aromatic ring. libretexts.orgallen.in To achieve para-nitration, protection of the amino group as an amide is the standard strategy. libretexts.orgallen.in

Sulfonation: Aniline can be sulfonated by heating with concentrated sulfuric acid to produce sulfanilic acid (p-aminobenzenesulfonic acid). chemistrysteps.combyjus.com

The expected outcomes for electrophilic substitution are summarized below.

Table 2: Electrophilic Aromatic Substitution on the Aniline Ring| Reaction | Reagent(s) | Expected Major Product Position(s) | Notes |

|---|---|---|---|

| Bromination | Br₂/H₂O | 2,4,6-trisubstituted | Reaction is rapid and difficult to control. allen.in |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho, meta, and para | Protonation of -NH₂ leads to meta product; oxidation is a side reaction. chemistrysteps.combyjus.com |

| Sulfonation | conc. H₂SO₄, heat | para-substituted | The para isomer is typically obtained. chemistrysteps.com |

| Friedel-Crafts | R-X/AlCl₃ | No reaction | The amino group forms a complex with the Lewis acid catalyst, deactivating the ring. libretexts.org |

Ether Linkage Stability and Transformations

The bond connecting the pyridazine and aniline rings is a diaryl ether linkage (C-O-C). Diaryl ethers are known for their high stability due to the strength of the aryl C(sp²)-O bond. acs.org This bond is generally resistant to cleavage under many reaction conditions. rsc.org

Cleavage of this robust linkage typically requires harsh conditions or specialized catalytic systems. Methods for diaryl ether cleavage include:

High temperatures with strong acids or bases.

Reductive cleavage using methods like electrocatalytic hydrogenolysis over nickel catalysts. nih.gov

Transition-metal-catalyzed cross-coupling reactions. Nickel catalysts, in particular, have been shown to be effective in activating and cleaving C(aryl)-O bonds in ethers, allowing the fragments to be coupled with other reagents. acs.orgrsc.org

Under such transformative conditions, the ether linkage in this compound would likely cleave to yield 3-aminophenol (B1664112) and a derivative of 3-hydroxypyridazine.

Functional Group Interconversions and Modifications

The modification of the functional groups of this compound is a key strategy for the development of new chemical entities. The reactivity of the aniline and pyridazine moieties allows for a systematic investigation of structure-activity relationships.

N-Acylation: The primary amino group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This modification is often used to alter the electronic nature of the amino group and can influence the biological activity of the molecule.

N-Sulfonylation: The synthesis of sulfonamides can be achieved by reacting the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces a sulfonamide group, which is a common pharmacophore in many drug molecules.

N-Alkylation: The aniline nitrogen can be alkylated using alkyl halides or through reductive amination. The PubChem database confirms the existence of N-methyl-3-(pyridazin-3-yloxy)aniline, indicating that at least mono-alkylation is a feasible transformation. researchgate.net N-alkylation can impact the compound's basicity and its ability to act as a hydrogen bond donor.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. liberty.edunih.gov These functional groups are known to form strong hydrogen bonds and are prevalent in many biologically active compounds. liberty.edunih.gov

Reactions on the Pyridazine Ring: The pyridazine ring is generally considered electron-deficient and can be susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens and the ether linkage. Halogenated pyridazine derivatives can serve as precursors for further functionalization through cross-coupling reactions. While specific examples for this compound are not readily found, the synthesis of various substituted pyridazinone derivatives is well-documented, suggesting the versatility of the pyridazine core for chemical modification. nih.govnih.gov

The following table summarizes the expected functional group interconversions for this compound based on general chemical principles.

Interactive Data Table: Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Expected Product |

| N-Acylation | Acetic anhydride, Pyridine | N-(3-(Pyridazin-3-yloxy)phenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Triethylamine | N-(3-(Pyridazin-3-yloxy)phenyl)-4-methylbenzenesulfonamide |

| N-Alkylation | Methyl iodide, Base | N-Methyl-3-(pyridazin-3-yloxy)aniline |

| Urea Formation | Phenyl isocyanate | 1-(3-(Pyridazin-3-yloxy)phenyl)-3-phenylurea |

| Thiourea Formation | Phenyl isothiocyanate | 1-(3-(Pyridazin-3-yloxy)phenyl)-3-phenylthiourea |

Derivatization and Analog Design for Advanced Chemical Applications

Design Principles for Structural Analogs and Derivatives

The design of novel molecules based on the 3-(Pyridazin-3-yloxy)aniline scaffold is guided by established medicinal chemistry principles. These principles aim to modulate the compound's physicochemical properties, reactivity, and biological activity through targeted structural modifications.

Scaffold Modification and Isosteric Replacements

Scaffold modification is a fundamental strategy in analog design, often employing isosteric and bioisosteric replacements to alter molecular properties while retaining key binding interactions. Isosteres are atoms or groups of atoms that possess similar steric and electronic characteristics.

The central this compound scaffold presents several opportunities for such modifications. The pyridazine (B1198779) ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, can be replaced by other heterocyclic systems. For instance, replacing the pyridazine ring with a pyrimidine (B1678525) or a pyridine (B92270) can subtly alter the hydrogen bonding capacity and dipole moment of the molecule. The aniline (B41778) portion of the scaffold is also a common target for modification. Due to potential metabolic liabilities associated with anilines, its replacement with other functionalities is an active area of research.

| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |

| Pyridazine | Pyrimidine, Pyridine, Thiophene (B33073) | To modulate hydrogen bonding capacity, dipole moment, and potential for π-π stacking interactions. |

| Aniline | Saturated bioisosteres (e.g., aminocyclohexane) | To mitigate potential metabolic oxidation and associated toxicities. |

| Ether Linkage | Thioether, Amine, Methylene (B1212753) | To alter bond angles, rotational freedom, and hydrogen bonding potential. |

This table illustrates potential isosteric replacements for different moieties within the this compound scaffold and the rationale behind these modifications.

Exploration of Substituent Effects on Reactivity and Molecular Recognition

The introduction of various substituents onto the pyridazine or aniline rings can profoundly influence the reactivity and molecular recognition capabilities of this compound. These effects can be rationalized through established principles of physical organic chemistry, such as the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic systems. wikipedia.orgchemeurope.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, on the aniline ring increase the electron density of the aromatic system. This, in turn, increases the basicity (pKa) of the aniline nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor in molecular interactions. researchgate.netpsu.edu Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, making the aniline nitrogen less basic but potentially enhancing π-stacking interactions or creating specific electrostatic contacts. afit.edulibretexts.org

The position of the substituent is also critical. Substituents at the ortho and para positions of the aniline ring can exert both inductive and resonance effects, while those at the meta position primarily exert inductive effects. libretexts.org These electronic modifications can fine-tune the binding affinity and selectivity of the molecule for its biological target.

| Substituent Type | Position on Aniline Ring | Expected Effect on Aniline pKa | Implication for Molecular Recognition |

| Electron-Donating (e.g., -OCH₃) | para | Increase | Enhanced hydrogen bond acceptor strength. |

| Electron-Withdrawing (e.g., -NO₂) | para | Decrease | Reduced hydrogen bond acceptor strength; potential for enhanced π-stacking or specific electrostatic interactions. |

| Electron-Withdrawing (e.g., -Cl) | meta | Decrease | Primarily inductive effect, leading to a moderate decrease in basicity. |

This interactive table demonstrates the expected effects of different substituents on the basicity of the aniline moiety and the potential consequences for molecular recognition.

Synthesis of Pyridazine-Aniline Hybrid Structures

The versatile nature of the this compound scaffold allows for its elaboration into more complex molecular architectures, including fusions with other heterocyclic systems and the construction of polycyclic aromatic compounds.

Fusion with Other Heterocyclic Systems (e.g., Triazoles, Pyrimidines)

The fusion of the pyridazine ring with other heterocycles, such as triazoles and pyrimidines, can lead to novel chemical entities with distinct properties. These fused systems often exhibit enhanced planarity, which can be advantageous for intercalating into DNA or binding to flat enzymatic clefts.

The synthesis of triazolo-fused pyridazines can be achieved through various synthetic routes. researchgate.netnih.govrsc.org One common approach involves the reaction of a suitably substituted pyridazine precursor, often containing a hydrazine (B178648) or an amino group, which can then be cyclized to form the triazole ring. For example, a 3-chloropyridazine (B74176) can be converted to a 3-hydrazinopyridazine, which can then react with a one-carbon unit source to form the fused triazole ring.

Similarly, the synthesis of pyrimido-fused pyridazines can be accomplished through cyclocondensation reactions. nih.govafit.edu These reactions typically involve the construction of the pyrimidine ring onto the pyridazine core. For instance, a diamine-substituted pyridazine could be reacted with a 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.

| Fused Heterocycle | General Synthetic Strategy | Potential Starting Material from Pyridazine |

| Triazole | Cyclization of a hydrazine-substituted pyridazine. | 3-Hydrazinopyridazine |

| Pyrimidine | Cyclocondensation of a diamine-substituted pyridazine with a 1,3-dicarbonyl compound. | 3,4-Diaminopyridazine |

This table outlines general synthetic strategies for fusing triazole and pyrimidine rings onto a pyridazine core.

Construction of Polycyclic Aromatic Compounds

The this compound scaffold can serve as a building block for the synthesis of more extended polycyclic aromatic systems. One such class of compounds are the pyridazino[4,5-b]indoles. afit.eduresearchgate.netnih.govnih.govnih.gov These tricyclic structures can be synthesized through various strategies, often involving the formation of the indole (B1671886) ring onto the pyridazine core. A common method is the Fischer indole synthesis, where a pyridazinylhydrazine is reacted with a ketone or aldehyde.

Another approach to polycyclic systems involves the construction of quinoline (B57606) rings fused to the pyridazine moiety, leading to structures like pyridazino[4,5-c]quinolines. nih.gov The synthesis of these compounds can be complex, often requiring multi-step sequences.

The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons has been achieved from readily available 2-aryl-substituted anilines under mild conditions using tert-butyl nitrite. rsc.org This methodology could potentially be adapted to derivatives of this compound to create novel polycyclic structures.

| Polycyclic System | General Synthetic Approach |

| Pyridazino[4,5-b]indole | Fischer indole synthesis from a pyridazinylhydrazine. afit.eduresearchgate.netnih.govnih.govnih.gov |

| Pyridazino[4,5-c]quinoline | Multi-step synthesis involving quinoline ring construction. nih.gov |

| Cyclopenta-fused PAHs | Intramolecular aromatic substitution of a diazonium intermediate. rsc.org |

This table summarizes synthetic approaches to various polycyclic aromatic systems that can be derived from or are related to the pyridazine-aniline scaffold.

Rational Design of Derivatives for Molecular Interaction Studies

The rational design of derivatives of this compound is a key strategy in drug discovery and chemical biology to probe and modulate molecular interactions, particularly with biological macromolecules like proteins. nih.govrsc.orgnih.gov This often involves computational methods, such as molecular docking, to predict how modifications to the lead compound will affect its binding to a target protein.

A significant area of focus for pyridazine-containing compounds is the inhibition of protein kinases. nih.govresearchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. The this compound scaffold contains key features found in many kinase inhibitors: a heterocyclic ring system capable of forming hydrogen bonds with the kinase hinge region, and an aniline moiety that can be substituted to occupy hydrophobic pockets.

For example, in the design of inhibitors for a specific kinase, molecular docking studies might suggest that a bulkier, hydrophobic substituent at the meta or para position of the aniline ring would lead to a better fit in a hydrophobic pocket of the enzyme's active site. This hypothesis can then be tested by synthesizing the corresponding derivative and measuring its inhibitory activity, often expressed as an IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).

| Derivative Modification | Target Interaction | Example Biological Target | Desired Outcome |

| Addition of a basic amine to a side chain | Formation of a salt bridge with an acidic residue (e.g., aspartate, glutamate). | Protein Kinase | Increased binding affinity and selectivity. |

| Introduction of a halogen atom (e.g., Cl, F) | Formation of halogen bonds or occupation of a specific hydrophobic pocket. | Protein-Protein Interaction Interface | Enhanced binding affinity and modulation of interaction. |

| Variation of substituents on the aniline ring | Probing the size and nature of a hydrophobic pocket. | Enzyme Active Site | Optimization of van der Waals interactions and improved potency. |

This interactive table illustrates how rational modifications to the this compound scaffold can be used to target specific molecular interactions and achieve desired biological outcomes.

Introduction of Linkers and Bridging Units

The covalent attachment of linkers and bridging units to the this compound core is a powerful strategy to modulate its physicochemical properties and to enable its conjugation to other molecules of interest, such as proteins, polymers, or solid supports. The primary site for linker attachment is the aniline nitrogen, which can be readily functionalized through various chemical transformations.

The selection of a linker is dictated by the intended application. For instance, in the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs), bifunctional linkers of varying lengths and compositions are employed. These linkers typically possess two reactive functional groups, allowing for the sequential or orthogonal conjugation to the this compound moiety and a targeting ligand or an E3 ligase binder.

Commonly employed linkers include flexible polyethylene (B3416737) glycol (PEG) chains, which can enhance aqueous solubility and improve pharmacokinetic profiles, and more rigid alkyl or aryl spacers, which can provide precise spatial orientation between the connected molecular fragments. The synthesis of such derivatives often involves the acylation or alkylation of the aniline nitrogen of this compound with a linker that has a terminal functional group protected, which is then deprotected in a subsequent step for further conjugation.

For example, the reaction of this compound with a heterobifunctional linker possessing an N-hydroxysuccinimide (NHS) ester and a protected alkyne group would yield an intermediate that, after deprotection, can be coupled to an azide-modified biomolecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Table 1: Examples of Bifunctional Linkers for Derivatization

| Linker Type | Reactive Groups | Potential Application |

| PEG-based | NHS ester, Maleimide | Bioconjugation to proteins |

| Alkyl chain | Carboxylic acid, Amine | Solid-phase synthesis |

| Aryl spacer | Bromoacetyl, Azide | PROTAC development |

The choice of the bridging unit can also significantly influence the electronic properties of the resulting molecule. The incorporation of conjugated systems, such as phenylene or thiophene units, can be explored for applications in organic electronics, where the this compound core can act as a novel building block for functional materials.

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of this compound opens up avenues for the development of enantioselective catalysts, chiral probes, and therapeutic agents with improved potency and reduced off-target effects. Stereocenters can be incorporated either within the linker or through modification of the pyridazine or aniline rings.

When a chiral center is introduced, the resulting diastereomers or enantiomers may exhibit distinct biological activities or material properties. Therefore, the development of stereoselective synthetic methods is of paramount importance.

One approach to introduce a stereocenter is to use a chiral building block during the derivatization process. For instance, the acylation of this compound with a chiral carboxylic acid or the reaction with a chiral epoxide would lead to the formation of diastereomeric products that could potentially be separated by chromatography.

Alternatively, stereocenters can be created during the synthesis through asymmetric reactions. For example, the reduction of a prochiral ketone derivative of this compound using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), could provide access to enantiomerically enriched secondary alcohols.

The determination of the absolute configuration of the newly formed stereocenters is a critical aspect of stereochemical control. This is typically achieved through techniques such as X-ray crystallography of a single crystal or by using chiral derivatizing agents followed by NMR or HPLC analysis. researchgate.netresearchgate.net For instance, reaction with a chiral reagent like Mosher's acid chloride can convert enantiomers into diastereomeric esters with distinct NMR spectra, allowing for the determination of enantiomeric excess. nsf.gov

Table 2: Strategies for Introducing Stereocenters

| Strategy | Description | Example |

| Chiral Pool Synthesis | Use of readily available chiral starting materials. | Acylation with (S)-ibuprofen. |

| Asymmetric Synthesis | Use of chiral catalysts or reagents to induce stereoselectivity. | Asymmetric hydrogenation of a C=C double bond in a derivative. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Diastereomeric salt formation with a chiral acid or base. |

The spatial arrangement of substituents around a stereocenter can have a profound impact on the interaction of the molecule with a biological target. Therefore, the ability to synthesize stereochemically pure derivatives of this compound is a key enabling technology for its application in various advanced chemical and biological contexts.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structure-Target Interaction Motifs

The pyridazine (B1198779) moiety, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a key interaction motif in many bioactive molecules. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, which is a critical feature for binding to the hinge region of many protein kinases. nih.gov Modifications to this ring system have been shown to significantly influence target affinity and selectivity.

In the context of Thyroid Hormone Receptor β (THR-β) agonists, the pyridazine ring is often present as a pyridazinone. A notable example is the development of MGL-3196, a highly selective THR-β agonist. dovepress.com Initial optimization from a phenol-based compound to a pyridazinone-containing structure resulted in a 10-fold increase in selectivity for THR-β, albeit with a reduction in potency. Further modifications, such as the introduction of an isopropyl group at the 5-position of the pyridazinone ring, were part of the optimization process that led to potent and selective clinical candidates. dovepress.com

For Histamine H3 receptor (H3R) antagonists, pyridazinone derivatives have also been extensively studied. The pyridazine core serves as a central scaffold, and its substitution pattern is critical for potent antagonist activity. These studies highlight the importance of the pyridazine ring in orienting other functional groups correctly within the receptor's binding pocket.

Structure-activity relationship studies on various kinase inhibitors have demonstrated that:

Halogenation: Introducing halogens like chlorine or fluorine to the aniline (B41778) ring can significantly impact binding. For example, in a series of 4-anilino-quin(az)olines, halogen substitutions were used to modulate the selectivity between different kinase targets.

Alkyl Groups: Small alkyl groups, such as methyl, can enhance hydrophobic interactions. The addition of a trifluoromethyl group, as seen in the BCR-ABL inhibitor Nilotinib, can lead to strong van der Waals interactions within a specific pocket of the kinase domain, thereby increasing binding affinity.

Polar Moieties: The introduction of polar groups can improve solubility and create new hydrogen bonding opportunities. In some kinase inhibitors, functionalizing the aniline ring with a polar moiety that can interact with the sugar pocket of the ATP binding site has been shown to improve binding affinity.

The table below summarizes the effects of various substitutions on the aniline ring of kinase inhibitors.

| Kinase Target | Aniline Ring Substituent | Effect on Binding Affinity | Reference |

| BCR-ABL | 3-Trifluoromethyl, 4-Methyl | Increased potency through van der Waals interactions | |

| EGFR | 3-Chloro, 4-Fluoro | Modulated activity; dependent on overall scaffold | |

| KIT/PDGFR | Polar groups interacting with sugar pocket | Improved binding affinity | |

| Mer/Axl | Nitrogen of aniline forming salt bridge | Essential for retaining activity |

Key roles of the ether linkage include:

Conformational Control: The bond angle and rotational freedom around the ether linkage influence the molecule's three-dimensional shape. This conformation is critical for fitting into the binding site of a protein.

Binding Interactions: The ether oxygen itself can participate in hydrogen bonding with amino acid residues in the active site of a target protein, contributing directly to the binding energy.

In bioactive ether lipids, the ether bond is noted for its chemical stability compared to the more common ester linkage, which can be a desirable property in drug design to prevent metabolic degradation. This stability ensures that the molecule reaches its target intact.

Design Strategies for Modulating Biological Target Interactions

The versatility of the "3-(Pyridazin-3-yloxy)aniline" scaffold has been leveraged to design potent and selective modulators for both protein kinases and cell surface receptors. The design principles often involve a deep understanding of the target's three-dimensional structure and the specific interactions required for inhibition or activation.

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Most of these inhibitors target the ATP-binding site. nih.gov

BCR-ABL: The design of inhibitors for the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML), has evolved significantly. Imatinib, the first-generation inhibitor, established the phenylaminopyrimidine scaffold as a successful template. Second-generation inhibitors like Nilotinib, which shares structural similarities with the anilino-pyridazine core, were designed to overcome resistance. Design strategies focus on optimizing interactions with the kinase hinge region, exploring a hydrophobic pocket with groups like trifluoromethyl, and ensuring the molecule can bind to the inactive "DFG-out" conformation of the kinase.

c-Met: The c-Met receptor tyrosine kinase is a target in various cancers. Inhibitors based on scaffolds like quinoline (B57606) have been developed to target its ATP-binding site. Structure-based design is crucial, aiming to establish hydrogen bonds with key residues in the hinge region (e.g., Met1160) and to occupy an adjacent hydrophobic pocket. The design of 4-phenoxypyridine derivatives as c-Met inhibitors also provides insights into the importance of the ether linkage in orienting the different parts of the molecule for optimal binding.

SHP2: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is another important oncology target. Unlike kinases, it is a phosphatase. However, principles of targeting specific binding sites apply. Both active-site (orthosteric) and allosteric inhibitors of SHP2 are being developed. The design of active-site inhibitors often involves creating molecules that can form strong interactions with the catalytic pocket. Allosteric inhibitors, on the other hand, bind to a different site and induce a conformational change that inactivates the enzyme, a strategy that can offer higher selectivity.

Histamine H3 Receptor: H3 receptor antagonists are being investigated for various central nervous system disorders. The design of non-imidazole antagonists often incorporates a central scaffold, such as a pyridazinone, linked to a basic amine moiety. The strategy involves creating a molecule with a specific length and conformation to bridge key interaction points within the transmembrane domains of the receptor. Constraining the amine portion of the molecule, for example within a pyrrolidine ring, has been a successful strategy to improve pharmacokinetic profiles.

Thyroid Hormone Receptor β (THR-β): Selective THR-β agonists are sought for treating dyslipidemia and non-alcoholic steatohepatitis (NASH). The design strategy aims to maximize interactions with the ligand-binding domain of THR-β while minimizing activity at the THR-α isoform to avoid cardiac side effects. dovepress.com The development of MGL-3196 from a pyridazinone series demonstrates a classic medicinal chemistry optimization campaign. Key steps included replacing a flexible acetic acid side chain with a more rigid cyanoazauracil group to improve both potency and selectivity. dovepress.com

EP3 and S1P1 Receptors: Currently, there is limited publicly available research specifically linking the "this compound" scaffold to the design of ligands for the Prostaglandin EP3 or Sphingosine-1-Phosphate (S1P1) receptors.

α7 Nicotinic Acetylcholine Receptor (nAChR): Modulators of the α7 nAChR are of interest for treating inflammatory and cognitive disorders. A class of α7 nAChR modulators has been developed based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold, which is structurally related to the subject of this article. Design strategies focused on modifying the piperazine and the pyridin-3-yloxy moieties to achieve potent and selective agonism or silent agonism at the receptor. This work supports the hypothesis that the anti-inflammatory effects of α7 nAChR activation may be mediated by a pathway independent of ion current.

Enzyme Inhibitor Design

The design of enzyme inhibitors based on the this compound scaffold involves strategic modifications to optimize interactions with the target enzyme's active site. The pyridazine ring, the central phenoxy linker, and the terminal aniline moiety all present opportunities for chemical alteration to enhance potency, selectivity, and pharmacokinetic properties.

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme, making it a significant target for the development of herbicides. Several studies have explored pyridazinone derivatives, which are structurally related to this compound, as PPO inhibitors.

One study focused on the design and synthesis of pyridazinone-containing derivatives as novel PPO inhibitors. Through structural optimization and biological evaluation, a lead compound, ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate, demonstrated significant herbicidal activity. This compound exhibited potent inhibition of Nicotiana tabacum PPO (NtPPO) with a Ki value of 0.0338 μM nih.govacs.orgberkeley.edu. Molecular modeling suggested that this class of compounds binds to the active site of NtPPO, and their efficacy is influenced by the substituents on the pyridazinone ring and the attached benzothiazole moiety nih.govacs.orgberkeley.edu.

Another investigation into N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids as PPO inhibitors also yielded promising results. A lead compound from this series, compound 2b , displayed a Ki of 21.8 nM against NtPPO. Interestingly, this compound was found to be a pro-herbicide, as it was converted in planta to a more active metabolite, compound 5 , which exhibited a Ki of 4.6 nM acs.orgnih.gov. Molecular dynamics simulations indicated that the enhanced potency of the metabolite was due to a stronger π–π stacking interaction with the Phe392 residue in the enzyme's active site acs.orgnih.gov.

These studies highlight key SAR principles for the design of pyridazine-based PPO inhibitors. The presence of a trifluoromethyl group on the pyridazinone ring and specific substitutions on the linked aromatic systems are crucial for high-affinity binding. The data from these studies are summarized in the table below.

| Compound ID | Target Enzyme | Ki (nM) | Key Structural Features |

| 10ae | NtPPO | 33.8 | Ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate |

| 10bh | NtPPO | - | Ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (noted for broad-spectrum herbicidal activity) |

| 2b | NtPPO | 21.8 | N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrid |

| 5 (metabolite of 2b) | NtPPO | 4.6 | Bioactive metabolite with enhanced π–π stacking potential |

Data sourced from multiple studies on pyridazinone-based PPO inhibitors. nih.govacs.orgberkeley.eduacs.orgnih.gov

While no direct studies on this compound as a PPO inhibitor were identified, the SAR of these related pyridazinone derivatives suggests that the pyridazine core is a viable scaffold for targeting this enzyme. The phenoxy linker in this compound could be explored as a bioisosteric replacement for the linkages in the reported inhibitors, and the aniline moiety offers a site for further functionalization to optimize interactions within the PPO active site.

Theoretical Frameworks in SAR Analysis

The rational design of enzyme inhibitors often employs theoretical frameworks to quantify the relationship between chemical structure and biological activity. These quantitative structure-activity relationship (QSAR) models are invaluable for predicting the potency of new analogs and for understanding the underlying molecular interactions.

The electronic and steric properties of substituents on the this compound scaffold can be described by Hammett (σ) and Taft (Es) parameters, respectively. These parameters are used to build QSAR models that correlate these physicochemical properties with biological activity.

The Hammett equation , log(K/K0) = ρσ, relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to the corresponding value for the unsubstituted parent compound (k0 or K0). The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. For pyridazine derivatives, the introduction of substituents can significantly alter the electron density of the ring system, thereby influencing its binding affinity to a target enzyme. For instance, electron-withdrawing groups can modulate the pKa of the pyridazine nitrogens, which may be involved in crucial hydrogen bonding interactions with the enzyme. Studies on the dissociation of pyridazinium ions have shown a Hammett ρ value of 5.29, indicating a significant susceptibility to substituent electronic effects.

The Taft equation , log(k/k0) = ρσ + δEs, extends the Hammett principle to aliphatic systems and also accounts for steric effects. The Taft steric parameter, Es, is a measure of the bulkiness of a substituent. In the context of this compound, the size and shape of substituents on the aniline or pyridazine rings can influence how the molecule fits into the enzyme's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, or they can promote favorable van der Waals interactions if they are complementary to the shape of the active site.

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are fundamental to the chemical design of enzyme inhibitors. By establishing a linear correlation between the logarithm of a rate or equilibrium constant and a parameter that describes a structural or environmental change, LFERs provide a quantitative basis for understanding and predicting biological activity.

In the design of inhibitors based on the this compound scaffold, LFERs can be used to guide the selection of substituents to synthesize and test. For example, if a QSAR study reveals a positive correlation between inhibitory activity and the Hammett σ parameter for substituents on the aniline ring, it would suggest that electron-withdrawing groups at that position enhance potency. This information allows medicinal chemists to focus their synthetic efforts on analogs that are more likely to have improved activity.

The application of LFERs is not limited to electronic and steric effects. Other physicochemical parameters, such as hydrophobicity (logP), can also be incorporated into QSAR models to account for the influence of lipophilicity on enzyme binding and cell permeability. By systematically varying substituents and analyzing the resulting changes in activity through the lens of LFERs, a detailed understanding of the SAR for a given chemical series can be developed, ultimately leading to the design of more effective enzyme inhibitors.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. onljbioinform.com It is widely used to understand how pyridazine-containing ligands interact with their protein targets at a molecular level.

Assessment of Binding Modes and Interaction Hotspots

Molecular docking studies on various pyridazine (B1198779) derivatives have successfully elucidated their binding modes within the active sites of different proteins. These studies are critical for understanding the key interactions that drive biological activity.

For instance, docking studies of pyrazole-pyridazine hybrids as potential anti-inflammatory agents targeting the COX-2 enzyme have revealed crucial binding interactions. One study showed that a potent derivative, 6f , established hydrogen bonds with key amino acid residues Arg499 and Phe504 within the COX-2 active site. nih.gov In contrast, a less active derivative, 6e , did not form a hydrogen bond with Arg499, suggesting this interaction is a critical "hotspot" for inhibitory activity. nih.gov

In another study on imidazo[1,2-b]pyridazine (B131497) derivatives as potential inhibitors of Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA), docking simulations identified key hydrogen bonding interactions with residues such as SER 112, PRO 113, and GLY 121. onljbioinform.com The binding orientation of these compounds within the PBP2a binding pocket is believed to be responsible for their inhibitory effect. onljbioinform.com

Similarly, docking of pyridazinone scaffolds into the non-nucleoside binding pocket of HIV reverse transcriptase showed favorable binding interactions, with several compounds exhibiting good docking scores compared to the reference drug, Doravirine. figshare.com These computational insights are invaluable for the rational design of new derivatives with improved potency.

Table 1: Examples of Molecular Docking Studies on Pyridazine Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

| Pyrazole-pyridazine hybrids | COX-2 | Arg499, Phe504 | nih.gov |

| Imidazo[1,2-b]pyridazines | PBP2a (MRSA) | SER 112, PRO 113, GLY 121 | onljbioinform.com |

| Pyridazinone derivatives | HIV Reverse Transcriptase | Favorable binding in non-nucleoside pocket | figshare.com |

| Pyridazine derivatives | Voltage-gated sodium channel, NMDAR | - | jocpr.com |

| Pyridazine derivatives | E. coli MurB protein | - | scilit.com |

This table is interactive. Click on the headers to sort the data.

Virtual Screening Methodologies Utilizing 3-(Pyridazin-3-yloxy)aniline Scaffolds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net The pyridazine scaffold is an excellent candidate for use in VS campaigns to discover novel bioactive compounds. nih.gov

A typical hierarchical virtual screening strategy might involve several steps:

Similarity Searching: Using a known active pyridazine-containing molecule (like this compound) as a query, large compound databases can be searched for molecules with similar 2D or 3D structural features. nih.gov

Pharmacophore-Based Screening: A pharmacophore model can be built based on the key interaction features of a known active pyridazine derivative. This model, representing the essential steric and electronic features for bioactivity, is then used to screen libraries for compounds that match the model. researchgate.netresearchgate.net

Docking-Based Screening: The hits from the initial screens are then docked into the active site of the target protein. The docking scores and predicted binding modes are used to rank and prioritize compounds for experimental testing. nih.govresearchgate.net

For example, a VS workflow was employed to identify new inhibitors of the NLRP3 inflammasome, a key target in inflammation-related diseases. nih.gov While not specifically centered on the this compound scaffold, this study exemplifies how molecular similarity, docking, and molecular dynamics simulations can be combined to discover novel scaffolds. nih.gov Such methodologies are directly applicable to libraries containing the pyridazine core to identify new hits for a wide range of therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. tandfonline.com These models are then used to predict the activity of new, unsynthesized molecules. semanticscholar.org

Development of Predictive Models for Molecular Design

Several studies have successfully developed predictive QSAR models for various series of pyridazine derivatives. These models serve as valuable tools for the in silico design of new compounds with enhanced activity.

For example, QSAR models based on Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) were developed for twenty pyridazine derivatives to predict their corrosion inhibition efficiencies. kfupm.edu.sahanyang.ac.krresearchgate.net The developed models were then used to theoretically design five new pyridazine compounds with potentially high inhibition efficiency. kfupm.edu.sa The ANN model, in particular, showed excellent predictive performance. kfupm.edu.saresearchgate.net

In another study, a statistically significant QSAR model was generated for a series of 3,6-disubstituted pyridazines with vasorelaxant activity. cu.edu.eg This model, which used six descriptors, validated the experimental findings and helped to identify the key structural parameters controlling the vasorelaxant properties. cu.edu.eg Similarly, QSAR models have been developed for pyridazinone derivatives as acetylcholinesterase inhibitors, providing a tool to estimate IC50 values before synthesis. researchgate.net

Descriptors and Statistical Methods in QSAR

The development of a robust QSAR model depends heavily on the choice of molecular descriptors and the statistical methods used for correlation. nih.govtiu.edu.iq

Molecular Descriptors: A wide range of descriptors have been employed in QSAR studies of pyridazine derivatives. These can be broadly categorized as:

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, such as DFT. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and global hardness/softness. kfupm.edu.sahanyang.ac.krgsconlinepress.com These descriptors relate to the reactivity and electronic properties of the molecules.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and topological indices, which describe the steric, transport, and bulk properties of the molecules. researchgate.netsemanticscholar.org

2D and 3D Descriptors: These descriptors encode information about the 2D chemical graph (e.g., connectivity indices) or the 3D conformation of the molecule (e.g., solvent-accessible surface area). nih.govresearchgate.net

Statistical Methods:

Multiple Linear Regression (MLR): This is a common statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors). kfupm.edu.sabiointerfaceresearch.com

Artificial Neural Networks (ANN): ANNs are machine learning algorithms inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between descriptors and activity and often provide superior predictive power compared to MLR. semanticscholar.orgkfupm.edu.saresearchgate.net

The statistical quality and predictive ability of the developed QSAR models are typically assessed through various validation metrics, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds. tandfonline.comnih.gov

Table 2: QSAR Studies on Pyridazine Derivatives

| Derivative Class | Biological Activity | Statistical Methods | Key Descriptor Types | Reference |

| Pyridazine derivatives | Corrosion Inhibition | MLR, ANN | Quantum-Chemical (from DFT), others from Dragon software | kfupm.edu.sahanyang.ac.krresearchgate.net |

| 3,6-disubstituted pyridazines | Vasorelaxant Activity | MLR (CODESSA-Pro) | Not specified | cu.edu.eg |

| Pyridazinone derivatives | Acetylcholinesterase Inhibition | Regression Analysis | Physicochemical parameters | researchgate.net |

| Nitrogen heterocycles (general) | N-Myristoyltransferase Inhibition | Machine Learning Models | Solvent accessible surface area, absolute surface area of Carbon atoms | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. gsconlinepress.com DFT calculations provide fundamental insights into the properties of pyridazine and its derivatives that underpin their biological and chemical behavior. researchgate.netiiste.org

DFT studies on pyridazine derivatives have been instrumental in calculating the quantum-chemical descriptors used in QSAR models, as mentioned previously. kfupm.edu.sahanyang.ac.kr For instance, the energies of the frontier molecular orbitals, EHOMO and ELUMO, are crucial indicators of a molecule's ability to donate or accept electrons. gsconlinepress.comresearchgate.net The HOMO is often localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. researchgate.net

A comparative DFT study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) as corrosion inhibitors calculated various quantum chemical properties at the B3LYP/6-31G* level of theory. gsconlinepress.comgsconlinepress.comresearchgate.net The results showed that the thione derivative (PEPT) was predicted to have a higher inhibition efficiency, which was rationalized by its higher EHOMO, lower ELUMO, and other electronic parameters. gsconlinepress.com

Furthermore, DFT calculations have been used to study the electronic and optical properties of novel π-conjugated pyridazine-thiophene derivatives. mdpi.com These calculations provided information on their conformation, electron distribution, and dipole moments, which are essential for applications in materials science, such as nonlinear optics. mdpi.com DFT has also been used to investigate the interaction of the pyridazine nanocluster with various atoms, revealing changes in electronic states and energy gaps upon interaction. researchgate.net These fundamental studies provide a solid theoretical foundation for understanding the behavior of more complex pyridazine derivatives like this compound.

Prediction of Reactivity and Spectroscopic Properties

Theoretical methods are instrumental in predicting the chemical reactivity and spectroscopic characteristics of this compound. Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used for these purposes. gsconlinepress.comtandfonline.com By employing functionals such as B3LYP and basis sets like 6-31+G(d,p), researchers can calculate a variety of molecular properties. gsconlinepress.comtandfonline.comresearchgate.net

One of the key applications is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comtandfonline.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com For instance, in a study on a related phenoxy-pyridazine derivative, the HOMO was localized on the phenoxy ring, oxygen atom, and methylene (B1212753) group, while the LUMO was found on the pyridazine and triazole rings. tandfonline.com A similar distribution would be anticipated for this compound, with the aniline (B41778) and ether oxygen likely contributing to the HOMO and the electron-deficient pyridazine ring dominating the LUMO.

Furthermore, these computational methods can generate Molecular Electrostatic Potential (MEP) maps. tandfonline.com These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how the molecule will interact with other reagents. tandfonline.com

Theoretical calculations can also predict spectroscopic properties. While specific data for this compound is not available, the methodology would involve optimizing the molecular geometry and then performing frequency calculations to predict infrared (IR) spectra or using methods like GIAO (Gauge-Independent Atomic Orbital) to predict NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental results.

Table 1: Illustrative Theoretical Reactivity Descriptors for this compound

This table presents hypothetical data based on typical values for similar aromatic ether compounds and pyridazine derivatives as described in the literature. gsconlinepress.comtandfonline.comgsconlinepress.com

| Parameter | Theoretical Method | Basis Set | Hypothetical Value | Predicted Implication |

| HOMO Energy | DFT (B3LYP) | 6-31G | -6.15 eV | Indicates electron-donating capability, likely from the aniline moiety. |

| LUMO Energy | DFT (B3LYP) | 6-31G | -1.98 eV | Indicates electron-accepting capability, likely on the pyridazine ring. |

| HOMO-LUMO Gap (ΔE) | DFT (B3LYP) | 6-31G | 4.17 eV | Suggests moderate chemical reactivity and stability. tandfonline.com |

| Dipole Moment (μ) | DFT (B3LYP) | 6-31G | 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological and material properties. The molecule possesses several rotatable bonds, with the most significant being the C-O-C ether linkage and the C-N bond of the aniline group.

Computational methods, including molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule as a function of its dihedral angles. nih.govnih.gov By systematically rotating key bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformers and the energy barriers that separate them. organicchemistrytutor.comchemistrysteps.com

C(pyridazine)-O-C(phenyl)-C(phenyl) : Rotation around the ether linkage.

O-C(phenyl)-N-H : Orientation of the amino group relative to the phenyl ring.

The analysis would identify energy minima corresponding to stable conformations (e.g., staggered conformations being more stable than eclipsed ones) and transition states. organicchemistrytutor.comchemistrysteps.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the dominant shapes of the molecule in a system. For similar, complex molecules, it has been shown that the biologically active conformation may not be the one observed in a crystal structure, highlighting the importance of exploring the full conformational space. nih.gov

Table 2: Hypothetical Conformational Energy Profile for Key Dihedral Angle in this compound

This table provides a simplified, illustrative example of the kind of data generated from a conformational scan around the C(pyridazine)-O-C(phenyl) bond.

| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~120° | 0.0 | Most stable, likely a gauche-type conformation to minimize steric clash. |

| Local Minimum | ~-120° | 0.2 | Another stable gauche-type conformer. |

| Transition State 1 | 0° | 4.5 | Eclipsed conformation with significant steric hindrance. |

| Transition State 2 | 180° | 2.8 | Anti-periplanar conformation, potentially destabilized by dipole interactions. |

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements, vibrations, and conformational changes. researchgate.net

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological or solution conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule explores its conformational space by overcoming rotational energy barriers through thermal energy. researchgate.net

This technique is particularly powerful for conformational sampling because it is not limited to finding only the minimum energy structures. It can reveal the pathways of transition between different conformers and the timescale on which these changes occur. The trajectory from an MD simulation can be analyzed to understand the flexibility of different parts of the molecule, identify persistent intramolecular hydrogen bonds, and observe how the molecule interacts with its environment. This provides a more complete and realistic understanding of the molecule's structural properties than static models alone. researchgate.netresearchgate.net